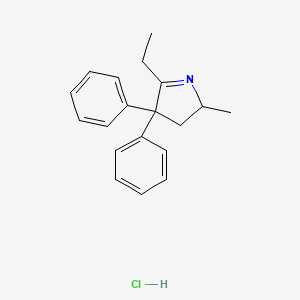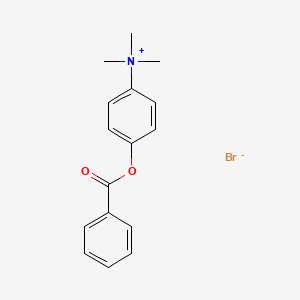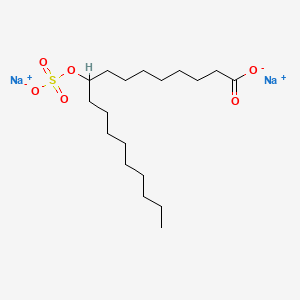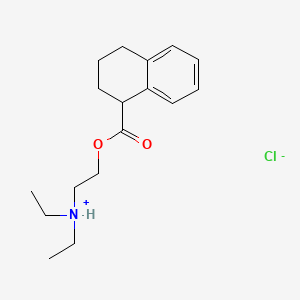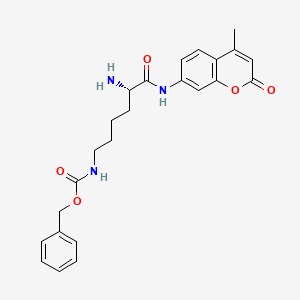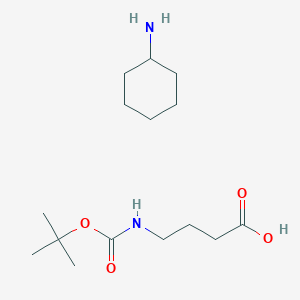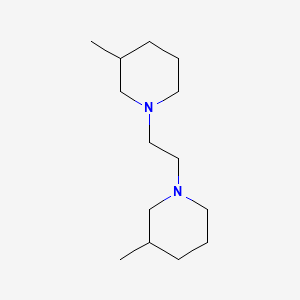
1,1'-Ethylenebis(3-methylpiperidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethylenebis(3-methylpiperidine) is an organic compound with the molecular formula C14H28N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two piperidine rings connected by an ethylene bridge, with each piperidine ring substituted with a methyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(3-methylpiperidine) typically involves the reaction of 3-methylpiperidine with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the ethylene dichloride, resulting in the formation of the ethylene bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Ethylenebis(3-methylpiperidine) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Ethylenebis(3-methylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines.
Aplicaciones Científicas De Investigación
1,1’-Ethylenebis(3-methylpiperidine) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Ethylenebis(3-methylpiperidine) involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Methylenebis(3-methylpiperidine): Similar structure but with a methylene bridge instead of an ethylene bridge.
3-Methylpiperidine: A simpler compound with only one piperidine ring.
N,N’-Ethylenebis(piperidine): Similar structure but without the methyl groups on the piperidine rings.
Uniqueness
1,1’-Ethylenebis(3-methylpiperidine) is unique due to the presence of the ethylene bridge and the methyl groups on the piperidine rings, which confer specific chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
67990-20-9 |
|---|---|
Fórmula molecular |
C14H28N2 |
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
3-methyl-1-[2-(3-methylpiperidin-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-5-3-7-15(11-13)9-10-16-8-4-6-14(2)12-16/h13-14H,3-12H2,1-2H3 |
Clave InChI |
YAFHICXFCISWPA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CCN2CCCC(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


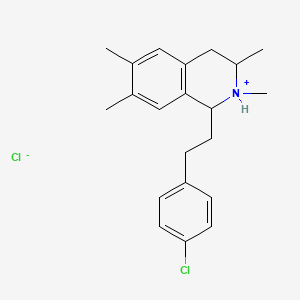

![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)


